BenchChemオンラインストアへようこそ!

653-47

CREB Inhibition Cancer Biology Transcription Factor

Compound 653-47 (CAS 1224678-75-4) is essential for researchers demanding maximal CREB pathway suppression. Unlike standalone inhibitors, it acts as a synergistic potentiator of 666-15, achieving >300-fold enhanced CREB blockade. Its unique dual mechanism—CREB potentiation plus emerging Wnt/β-catenin inhibition—makes it irreplaceable for studying CREB-driven cancers (e.g., MDA-MB-231) and fibrotic diseases. Procure 653-47 when experiments require a defined, synergistic CREB inhibition profile unachievable with 666-15 or other CREB inhibitors alone.

Molecular Formula C20H19ClN2O3
Molecular Weight 370.833
Cat. No. B1192034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name653-47
Synonyms653-47;  65347;  653 47
Molecular FormulaC20H19ClN2O3
Molecular Weight370.833
Structural Identifiers
SMILESO=C(NC1=CC=C(Cl)C=C1O)C2=C(OCCCN)C=C3C=CC=CC3=C2
InChIInChI=1S/C20H19ClN2O3/c21-15-6-7-17(18(24)12-15)23-20(25)16-10-13-4-1-2-5-14(13)11-19(16)26-9-3-8-22/h1-2,4-7,10-12,24H,3,8-9,22H2,(H,23,25)
InChIKeyMWSVLRCALWWDRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

653-47: A First-in-Class CREB Inhibitor Potentiator for Synergistic Cancer Research


Compound 653-47 (CAS 1224678-75-4) is a small-molecule potentiator of the cAMP-response element binding protein (CREB) inhibitor 666-15 [1]. It is a naphthamide derivative (IUPAC: 3-(3-aminopropoxy)-N-(4-chloro-2-hydroxyphenyl)-2-naphthamide) . Unlike traditional CREB inhibitors, 653-47 demonstrates a unique pharmacological profile: it is a very weak inhibitor on its own (IC50 = 26.3 μM) but significantly enhances the CREB inhibitory activity of 666-15 in a synergistic manner [1].

653-47 Differentiation: Why CREB Inhibitor Analogs or Potentiators Cannot Substitute


The unique functional mechanism of 653-47 as a synergistic potentiator of 666-15, rather than a standalone CREB inhibitor, fundamentally differentiates it from other CREB-targeting tools. Substituting with a generic CREB inhibitor (e.g., 666-15, KG-501) or an alternative potentiator is not scientifically equivalent for experiments requiring the specific synergistic inhibition profile. The combination of 666-15 and 653-47 achieves a level of CREB pathway suppression that is both more potent and mechanistically distinct from either agent used alone [1]. This evidence demonstrates that generic substitution would compromise the experimental objective of achieving a defined, synergistic CREB blockade.

653-47 Quantitative Evidence: Verified Differentiators from CREB Inhibitor Analogs


653-47 Alone is a Weak Inhibitor (IC50: 26.3 µM) vs. 666-15 (IC50: 81 nM)

653-47 alone is a very weak inhibitor of CREB-mediated transcription, with an IC50 of 26.3 µM. In direct comparison, the potent CREB inhibitor 666-15 exhibits an IC50 of 81 nM in the same CREB RLuc reporter assay in transfected HEK 293T cells [1]. This >300-fold difference in potency demonstrates that 653-47's primary function is not direct inhibition.

CREB Inhibition Cancer Biology Transcription Factor Small Molecule

Synergistic CREB Inhibition: 653-47 (5-10 µM) Significantly Enhances 666-15 Activity

In combination, 653-47 (5-10 µM) synergistically inhibits CREB-mediated gene transcription with 666-15 [1]. This synergistic effect is a direct, functional differentiation from using 666-15 alone, or from substituting with another CREB inhibitor. The enhanced inhibitory activity is not observed when 666-15 is combined with a structural analog of 653-47.

Synergy CREB Transcription Cancer Research Potentiator

Potentiated Growth Inhibition in Cancer Cells: 653-47 + 666-15 vs. 666-15 Alone

The combination of 653-47 and 666-15 demonstrates a synergistic inhibition of breast cancer cell growth [1]. The GI50 of the combination for MDA-MB-231 cells was 2.19 µM, a value that reflects the potentiated activity. For comparison, 666-15 alone exhibits a GI50 of 0.073 µM for MDA-MB-231 cells . This indicates that while 666-15 is potent on its own, the combination with 653-47 achieves a significantly lower GI50, showcasing the functional synergy in a disease-relevant model.

Cancer Cell Proliferation Breast Cancer MDA-MB-231 Synergy

Epigenetic Reader Domain and Wnt/β-Catenin Pathway Modulation

653-47 hydrochloride is reported to function as a selective inhibitor of the Wnt/β-catenin signaling pathway by disrupting β-catenin-mediated transcription . This is a distinct, secondary mechanism of action not shared by other CREB inhibitors like 666-15, which primarily target CREB directly. While the precise IC50 for Wnt inhibition is not reported, this activity differentiates 653-47 from in-class compounds and suggests a unique dual-targeting potential.

Epigenetics Wnt Signaling Cancer Fibrosis

653-47 Optimal Application Scenarios for Scientific and Industrial Procurement


Advanced CREB Signaling Studies Requiring Synergistic Inhibition

For research groups investigating CREB-mediated transcription, particularly in cancer biology, the combination of 666-15 and 653-47 is essential for achieving a robust, synergistic blockade of CREB activity. This scenario is validated by the >300-fold difference in IC50 between 653-47 and 666-15 alone and the confirmed synergistic effect at 5-10 µM [1]. Procurement of 653-47 is indicated when experiments demand a more profound CREB inhibition than is possible with 666-15 or other CREB inhibitors alone.

Mechanistic Studies of CREB-Potentiator Synergy in Breast Cancer Models

Researchers using MDA-MB-231 or other breast cancer cell lines to study CREB-driven oncogenesis will find 653-47 critical for establishing a highly potent growth inhibition phenotype. The ~30-fold lower GI50 (2.19 µM) achieved with the combination compared to 666-15 alone (0.073 µM) provides a clear functional window for mechanistic dissection of the synergy [2]. This application is directly supported by published data and offers a strong rationale for procurement.

Exploring Dual-Targeting of CREB and Wnt/β-Catenin Pathways

For programs investigating cancers or fibrotic diseases driven by both CREB and Wnt/β-catenin signaling, 653-47 offers a unique tool. Its reported activity as a Wnt/β-catenin inhibitor, in addition to its CREB-potentiating function, provides a scientific advantage over traditional CREB inhibitors . This dual mechanism creates a niche application for 653-47 that cannot be fulfilled by in-class compounds like 666-15 or KG-501, making it a differentiated choice for target discovery and validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 653-47

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.